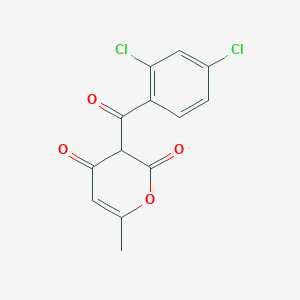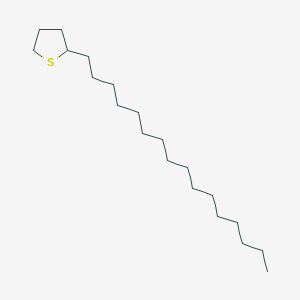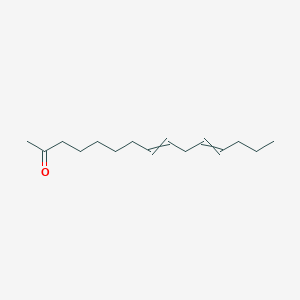
Pentadeca-8,11-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadeca-8,11-dien-2-one is a naturally occurring compound isolated from the roots of Echinacea pallida, a perennial plant belonging to the Asteraceae family . This compound has been studied for its potential medicinal properties, particularly its antiproliferative activity against certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of pentadeca-8,11-dien-2-one involves the stereoselective synthesis of its isomeric forms, (8Z,11Z)- and (8Z,11E)-pentadeca-8,11-dien-2-one . The synthesis process includes the isolation and structure elucidation of the compound from Echinacea pallida roots . The reaction conditions typically involve the use of methanol extracts and various reagents to achieve the desired stereoselectivity .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its isolation from natural sources and laboratory-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Pentadeca-8,11-dien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanol, hexane, and other organic solvents . The reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include its isomeric forms and various derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
Pentadeca-8,11-dien-2-one has been extensively studied for its antiproliferative activity against cancer cell lines, including HeLa cells (human uterus carcinoma) and C6 cells (rat brain tumor cells) . The compound has shown significant potential in inhibiting the proliferation of these cancer cells, making it a promising candidate for further research in cancer therapy .
In addition to its anticancer properties, this compound has been investigated for its potential use in phytotherapy and other medicinal applications . Its unique chemical structure and biological activity make it a valuable compound for scientific research in chemistry, biology, and medicine .
Mecanismo De Acción
The mechanism of action of pentadeca-8,11-dien-2-one involves its interaction with specific molecular targets and pathways in cancer cells . The compound exerts its effects by inducing cytotoxicity and apoptosis in cancer cells, leading to their inhibition and death . The exact molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to selectively target cancer cells makes it a promising therapeutic agent .
Comparación Con Compuestos Similares
Pentadeca-8,11-dien-2-one is unique in its structure and biological activity compared to other similar compounds isolated from Echinacea species . Similar compounds include various alkamides, acetylenes, and polyenes, which also exhibit diverse pharmacological activities . this compound stands out due to its potent antiproliferative activity and potential use in cancer therapy .
List of Similar Compounds:- Alkamides
- Acetylenes
- Polyenes
- Caffeic acid derivatives
Propiedades
Número CAS |
116752-10-4 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
pentadeca-8,11-dien-2-one |
InChI |
InChI=1S/C15H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h5-6,8-9H,3-4,7,10-14H2,1-2H3 |
Clave InChI |
HDOQHUXLHUAFCN-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCC=CCCCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
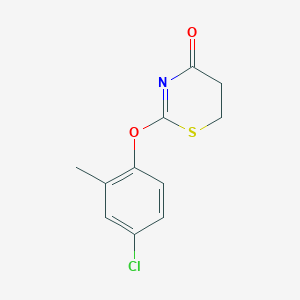
phosphanium bromide](/img/structure/B14294841.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
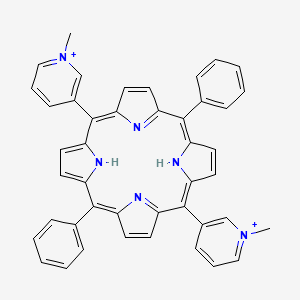
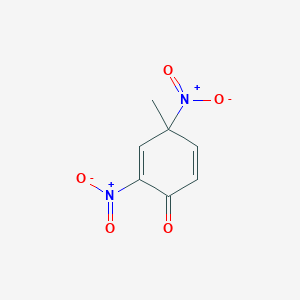
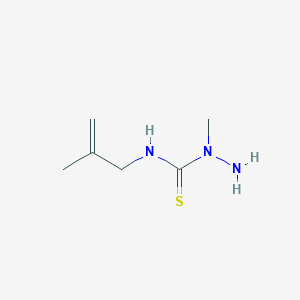
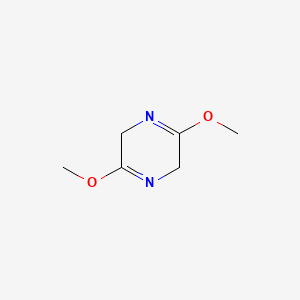
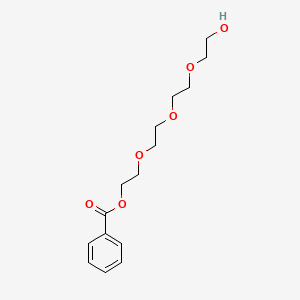
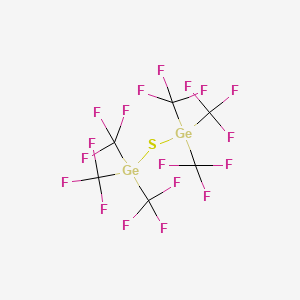
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
